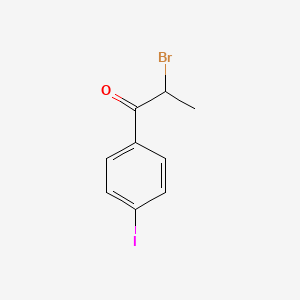

2-Bromo-1-(4-iodophenyl)propan-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-(4-iodophenyl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrIO/c1-6(10)9(12)7-2-4-8(11)5-3-7/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVIUWJYHZBDPQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC=C(C=C1)I)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrIO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromo 1 4 Iodophenyl Propan 1 One and Analogous Structures

Traditional Synthesis of Alpha-Haloketones

Traditional methods for the synthesis of α-haloketones predominantly rely on the reaction of a ketone with an electrophilic halogen source, often under acidic conditions. This approach is effective for a wide range of substrates, including propiophenone (B1677668) derivatives.

Enolization and Electrophilic Halogenation Mechanisms

The α-halogenation of ketones like 1-(4-iodophenyl)propan-1-one (B1295717) proceeds through the formation of an enol intermediate. researchgate.netrsc.org The reaction is catalyzed by an acid, which protonates the carbonyl oxygen, increasing the acidity of the α-hydrogens. rsc.orgacs.org A base (often the solvent or conjugate base of the acid) then removes an α-proton to form the enol tautomer. researchgate.netrsc.org This enol form is the key nucleophilic species in the reaction. rsc.orgrsc.org

The mechanism involves the following key steps:

Protonation of the Carbonyl: The carbonyl oxygen is protonated by an acid catalyst. acs.org

Enol Formation: A slow, rate-determining step where a proton is removed from the α-carbon, leading to the formation of a carbon-carbon double bond (the enol). researchgate.netresearchgate.net For an unsymmetrical ketone like 1-(4-iodophenyl)propan-1-one, halogenation occurs preferentially at the more substituted α-carbon due to the formation of the more stable, thermodynamically favored enol. rsc.orgresearchgate.net

Electrophilic Attack: The electron-rich double bond of the enol acts as a nucleophile and attacks the electrophilic halogen (e.g., Br₂). rsc.orgacs.org This step forms the new carbon-halogen bond. rsc.org

Deprotonation: The protonated carbonyl is deprotonated, regenerating the acid catalyst and yielding the final α-haloketone product. researchgate.netrsc.org

Kinetic studies support this mechanism, showing that the rate of halogenation is identical to the rate of acid-catalyzed deuterium (B1214612) exchange, indicating that both reactions share a common, slow enol-formation step. researchgate.netresearchgate.net The presence of the first electron-withdrawing halogen atom on the α-carbon deactivates the molecule, which helps to prevent multiple halogenations under acidic conditions. acs.org

Acid-Catalyzed Bromination Protocols

Acid-catalyzed bromination is a widely used and straightforward method for synthesizing α-bromoketones. nih.gov Various acids can be employed to facilitate the reaction, with acetic acid and hydrobromic acid being common choices. rsc.org The typical electrophilic bromine source is molecular bromine (Br₂). researchgate.net

A general procedure involves dissolving the parent ketone, such as 1-(4-iodophenyl)propan-1-one, in a suitable solvent like glacial acetic acid or dichloromethane, followed by the addition of bromine. nih.govprepchem.com The reaction is often performed at room temperature or slightly below. prepchem.com For instance, the synthesis of 2-bromopropiophenone (B137518) can be achieved by the dropwise addition of bromine to a solution of propiophenone in dichloromethane. prepchem.com Similarly, bromination of various acetophenone (B1666503) derivatives has been successfully carried out using bromine in methanol (B129727) with a catalytic amount of hydrochloric acid. nih.gov

| Starting Ketone | Brominating Agent | Acid/Solvent | Product | Yield | Ref. |

| Propiophenone | Br₂ | Dichloromethane | 2-Bromopropiophenone | Quantitative | prepchem.com |

| 4'-Methylpropiophenone | Br₂ | Not specified | 2-Bromo-4'-methylpropiophenone | - | safrole.com |

| Aryl Ketones | Br₂ | Glacial Acetic Acid (Microwave) | α-Bromo Aryl Ketones | Good to Excellent | nih.govnih.gov |

| Acetophenones | Br₂ | Methanol / HCl | α-Bromo Acetophenones | Good | nih.gov |

Contemporary Synthetic Approaches

Modern synthetic chemistry has focused on developing more efficient, selective, and environmentally friendly methods for the synthesis of α-haloketones. These include organocatalytic strategies, asymmetric syntheses, and one-pot procedures that improve upon the limitations of traditional methods.

Organocatalytic Alpha-Bromination Strategies

Organocatalysis has emerged as a powerful tool for the α-functionalization of carbonyl compounds, avoiding the use of metal catalysts. nih.govnih.gov In the context of α-bromination, small chiral organic molecules, such as proline and its derivatives (e.g., diphenylpyrrolidine), can catalyze the reaction by forming a nucleophilic enamine intermediate with the ketone substrate. rsc.orgnih.gov This enamine then reacts with an electrophilic bromine source.

Common electrophilic brominating agents used in these reactions include N-Bromosuccinimide (NBS). researchgate.net The catalyst is regenerated in the final step, allowing for its use in substoichiometric amounts. This approach offers a milder alternative to traditional acid-catalyzed methods.

| Substrate | Catalyst | Bromine Source | Product | Ref. |

| Aldehydes | C₂-symmetric diphenylpyrrolidine | NBS | α-Bromoaldehydes | rsc.orgnih.gov |

| Ketones | C₂-symmetric imidazolidine (B613845) | 4,4-dibromo-2,6-di-tert-butyl-cyclohexa-2,5-dienone | α-Bromoketones | rsc.org |

Asymmetric Synthesis of Alpha-Halocarbonyl Compounds

A significant advancement in the synthesis of α-haloketones is the development of asymmetric methods, which allow for the enantioselective introduction of a halogen atom. This is crucial for the synthesis of chiral drugs and natural products. Organocatalysis has been particularly successful in this area. rsc.orgresearchgate.net

Chiral secondary amines, such as derivatives of proline and C₂-symmetric imidazolidines or diphenylpyrrolidines, have been shown to be effective catalysts. rsc.orgnih.govrsc.org These catalysts react with the ketone to form a chiral enamine, which then undergoes a stereoselective attack on the electrophilic halogenating agent. This strategy has been successfully applied to both aldehydes and ketones, affording the corresponding α-bromo compounds in high enantiomeric excess (ee). rsc.orgnih.govrsc.org

For example, the α-bromination of various ketones using a C₂-symmetric imidazolidine catalyst can achieve up to 94% ee. rsc.orgnih.gov Similarly, aldehydes can be α-brominated with up to 96% ee using a C₂-symmetric diphenylpyrrolidine catalyst. rsc.orgnih.gov

| Substrate Type | Catalyst | Typical Enantiomeric Excess (ee) | Ref. |

| Aldehydes | C₂-symmetric diphenylpyrrolidine | up to 96% | rsc.orgnih.gov |

| Ketones | C₂-symmetric imidazolidine | up to 94% | nih.govrsc.org |

| Aldehydes (Iodination) | C₂-symmetric diphenylpyrrolidine | up to 89% | rsc.org |

One-Pot Synthetic Routes to Related Alpha-Bromoketones

One-pot syntheses, where multiple reaction steps are carried out in the same flask without isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and waste reduction. Several innovative one-pot methods for the synthesis of α-bromoketones have been developed.

One prominent strategy involves the direct conversion of secondary alcohols into α-bromoketones. rsc.orgrsc.org This transformation proceeds via a two-step sequence within a single pot: the oxidation of the secondary alcohol to the corresponding ketone, followed by the immediate α-bromination of the in situ-generated ketone. rsc.orgrsc.org A notable example uses a combination of ammonium (B1175870) bromide (NH₄Br) as the bromine source and Oxone as the oxidant. rsc.orgrsc.org This method is considered green as it uses inexpensive, stable, and non-toxic reagents. rsc.org

Another approach starts from olefins, which can be converted to α-bromoketones using a bromide/bromate couple as a non-hazardous brominating agent. researchgate.net This avoids the direct use of hazardous molecular bromine. researchgate.net These one-pot procedures provide a highly practical and efficient route to a variety of α-bromoketones from readily available starting materials. nih.govacs.org

| Starting Material | Reagents | Key Transformation | Ref. |

| Secondary Alcohols | NH₄Br, Oxone | Oxidation followed by bromination | rsc.orgrsc.org |

| Benzylic Secondary Alcohols | NBS, Amines | Oxidation, bromination, and amination | acs.org |

| Olefins | Bromide/Bromate couple | Oxidative bromination | researchgate.net |

| Aromatic Ketones | H₂O₂, Inorganic Bromide | Green bromination in an acidic medium | patsnap.com |

Green Chemistry Principles in Haloketone Synthesis

The application of green chemistry principles is paramount in modern synthetic organic chemistry, aiming to reduce the environmental impact of chemical processes. sigmaaldrich.comyale.edu These principles advocate for the prevention of waste, maximization of atom economy, use of less hazardous chemical syntheses, and the employment of safer solvents and auxiliaries. yale.eduacs.org In the context of synthesizing α-haloketones like 2-Bromo-1-(4-iodophenyl)propan-1-one, these principles guide the development of methodologies that are not only environmentally benign but also often offer advantages in terms of yield, selectivity, and operational simplicity. wikipedia.orgrsc.org

Sustainable Solvents and Alternative Reaction Media

A key tenet of green chemistry is minimizing or replacing the use of volatile and toxic organic solvents, which are major contributors to chemical pollution. yale.edulibretexts.org Research into the synthesis of α-bromoketones has explored several greener alternatives, including water, ionic liquids, and solvent-free conditions.

Water as a Reaction Medium: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. The α-bromination of ketones has been successfully carried out in water. For instance, a method using bromine and β-cyclodextrin in water allows for the exclusive formation of monobromoketones in high yields without the need for toxic organic solvents or strong acids. researchgate.net Another approach employs an aqueous H₂O₂-HBr system, which presents a mild, organic solvent-free method for brominating various ketones with high selectivity for monobromination. iau.ir

Ionic Liquids (ILs): Ionic liquids are salts that are liquid at or near room temperature and are considered potential green solvents due to their negligible vapor pressure, thermal stability, and recyclability. wikipedia.orglibretexts.orgscirp.org They have been effectively used as reaction media for the α-bromination of ketones. wikipedia.org In one study, ketones reacted smoothly with N-Bromosuccinimide (NBS) in ionic liquids like [bmim]PF₆ to produce α-bromoketones in good yields. scirp.org A significant advantage of this system is the ability to easily separate the product by extraction and reuse the ionic liquid for subsequent reactions, thereby minimizing waste. scirp.org

Solvent-Free Reactions: The most sustainable approach is to eliminate the solvent entirely. libretexts.org Solvent-free, or neat, reaction conditions have been developed for the bromination of ketones. researchgate.net An operationally simple and green procedure involves the use of an aqueous H₂O₂–HBr system, catalyzed by LiCl, under solvent-free conditions, which significantly increases yield and reduces reaction time. iau.ir Microwave irradiation has also been employed to facilitate solvent-free α-bromination, offering extremely short reaction times. mdpi.com

| Reaction System | Substrate Example | Brominating Agent | Reaction Conditions | Yield | Key Green Feature | Reference(s) |

| Water | Aromatic/Aliphatic Ketones | Br₂ / β-cyclodextrin | Water, 60°C, 1 hr | 70-90% | Avoids organic solvents and strong acids. | researchgate.net |

| Ionic Liquid | Acetophenone | N-Bromosuccinimide (NBS) | [bmim]PF₆, p-TsOH, 50°C | >80% | Recyclable reaction medium. | scirp.org |

| Solvent-Free | Various Ketones | H₂O₂-HBr / LiCl | Neat, 70°C, 1 hr | High | Eliminates organic solvents and waste. | iau.ir |

| Solvent-Free (MW) | Aryl Ketones | UHP-NaBr / SiO₂-AcOH | Microwave, 300 W | Good | Extremely short reaction times. | mdpi.com |

Mechanochemical Approaches in Organic Synthesis

Mechanochemistry, which involves inducing reactions in the solid state through mechanical force such as grinding, milling, or shearing, represents a significant advancement in green synthesis. nih.gov These methods often proceed under solvent-free or low-solvent conditions, reducing waste and energy consumption. mdpi.comnih.gov

For the synthesis of α-haloketones, mechanochemical approaches offer a powerful alternative to traditional solution-phase chemistry. Grinding aromatic ketones with a solid brominating agent in a mortar and pestle at room temperature can yield the desired α-bromoketone without the need for any solvent. mdpi.com For example, the solvent-free α-bromination of aromatic ketones was successfully mediated by grinding the ketone with 1,2-dipyridiniumditribromide-ethane (DPTBE) at room temperature for 1-1.5 hours, tolerating a variety of functional groups. mdpi.com

Ball milling is another mechanochemical technique that has been developed as an external catalyst-free and solvent-less protocol for synthesizing related compounds like α-halo alkylboronic esters. nih.gov This method is noted for its mild conditions, short reaction times, and operational simplicity, making it a sustainable and cost-effective methodology. nih.gov The application of such techniques to the direct α-bromination of ketones like 1-(4-iodophenyl)propan-1-one provides a promising avenue for environmentally benign synthesis.

| Method | Substrate Example | Reagent(s) | Reaction Conditions | Outcome | Key Green Feature | Reference(s) |

| Grinding | Aromatic Ketones | 1,2-dipyridiniumditribromide-ethane (DPTBE) | Mortar and pestle, room temp, 1-1.5 hr | Good yields of α-bromoketones. | Completely solvent-free, ambient temperature. | mdpi.com |

| Ball Milling | Aryl diazonium salts, alkenes | Metal halides | Mechanical force, short reaction time | Synthesis of α-halo alkylboronic esters. | Solvent-less, external catalyst-free. | nih.gov |

Advanced Reaction Mechanisms and Reactivity Profiles of 2 Bromo 1 4 Iodophenyl Propan 1 One

Nucleophilic Substitution Reactions at the Alpha-Carbon

The bromine atom at the alpha-position to the carbonyl group is susceptible to displacement by nucleophiles. This reactivity is a hallmark of alpha-halo ketones and is central to their synthetic utility.

SN2 Pathway Characteristics with Alpha-Bromo Ketones

Nucleophilic substitution at the alpha-carbon of 2-Bromo-1-(4-iodophenyl)propan-1-one predominantly proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.orgchemicalnote.comjove.com This pathway involves a concerted, single-step process where the nucleophile attacks the carbon atom bearing the bromine, and the bromide ion departs simultaneously. wikipedia.orgchemicalnote.com

Key characteristics of the SN2 reaction in this context include:

Backside Attack: The incoming nucleophile approaches the alpha-carbon from the side opposite to the carbon-bromine bond. chemicalnote.commasterorganicchemistry.com This trajectory minimizes steric hindrance and allows for optimal orbital overlap.

Transition State: The reaction proceeds through a high-energy transition state where the alpha-carbon is transiently five-coordinate, with partial bonds to both the incoming nucleophile and the departing bromide ion. wikipedia.orgchemicalnote.commasterorganicchemistry.com

Stereochemistry: If the alpha-carbon were a chiral center, the SN2 reaction would proceed with an inversion of configuration, a phenomenon known as the Walden inversion. wikipedia.org

Kinetics: The rate of the SN2 reaction is dependent on the concentrations of both the alpha-bromo ketone and the nucleophile, exhibiting second-order kinetics. chemicalnote.commasterorganicchemistry.com

The rate of SN2 reactions is sensitive to steric hindrance. chemicalnote.commasterorganicchemistry.com In the case of this compound, the presence of a methyl group at the alpha-carbon makes it a secondary substrate. While SN2 reactions are generally fastest for methyl and primary substrates, they still occur at a reasonable rate for secondary substrates. masterorganicchemistry.com

Influence of the Carbonyl Group on Alpha-Halogen Reactivity

The adjacent carbonyl group significantly enhances the reactivity of the alpha-bromine towards SN2 displacement. youtube.com This increased reactivity can be attributed to several factors:

Inductive Effect: The electronegative oxygen atom of the carbonyl group withdraws electron density from the alpha-carbon through the sigma bond network. This inductive effect makes the alpha-carbon more electrophilic and thus more susceptible to nucleophilic attack.

Orbital Overlap: The pi system of the carbonyl group can interact with the orbitals involved in the SN2 transition state. Specifically, the lowest unoccupied molecular orbital (LUMO) of the alpha-bromo ketone, which is the sigma antibonding orbital of the C-Br bond (σC-Br), can overlap with the pi antibonding orbital of the carbonyl group (πC=O). This interaction lowers the energy of the LUMO, making the molecule a better electron acceptor and accelerating the reaction with a nucleophile. stackexchange.com

Transition State Stabilization: The developing negative charge on the departing bromide ion in the transition state can be stabilized by the partial positive charge on the carbonyl carbon. Furthermore, the planar nature of the carbonyl group and the adjacent alpha-carbon facilitates the optimal geometry for the SN2 transition state.

It is important to note that while the carbonyl group activates the alpha-position for SN2 reactions, it destabilizes the formation of a carbocation at this position. jove.com This makes an SN1-type reaction, which would proceed through a carbocation intermediate, highly unfavorable for alpha-bromo ketones. jove.comyoutube.com

Reactivity of the Aryl Iodide Moiety

The iodophenyl group of this compound can also undergo nucleophilic substitution, but through mechanisms distinct from the SN2 pathway observed at the alpha-carbon. Aryl halides are generally unreactive towards traditional SN2 reactions due to the steric hindrance of the benzene (B151609) ring and the strength of the carbon-halogen bond. byjus.com However, under specific conditions, nucleophilic aromatic substitution (SNAr) can occur.

Nucleophilic Aromatic Substitution (SNAr) Mechanisms

Nucleophilic aromatic substitution is a key reaction for modifying aromatic rings and typically requires the presence of strong electron-withdrawing groups on the ring to facilitate the reaction. chemistrysteps.comwikipedia.org

The most common mechanism for SNAr is the addition-elimination pathway. byjus.comchemistrysteps.compressbooks.pub This two-step process involves:

Nucleophilic Addition: The nucleophile attacks the carbon atom bearing the iodine, leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.orgdiva-portal.org The aromaticity of the ring is temporarily lost in this step, which is typically the rate-determining step. uomustansiriyah.edu.iqncrdsip.com

Elimination of the Leaving Group: The iodide ion is subsequently eliminated, and the aromaticity of the ring is restored. uomustansiriyah.edu.iqncrdsip.com

For the addition-elimination mechanism to be effective, the aromatic ring must be activated by strong electron-withdrawing groups positioned ortho or para to the leaving group (iodine in this case). byjus.comchemistrysteps.compressbooks.pub These groups stabilize the negative charge of the Meisenheimer complex through resonance. pressbooks.pub In this compound, the propanoyl group is an electron-withdrawing group. However, its activating effect is generally considered moderate compared to groups like nitro (NO2). The reactivity in an SNAr reaction would also depend on the strength of the incoming nucleophile.

The reactivity of aryl halides in SNAr reactions often follows the order F > Cl > Br > I. chemistrysteps.com This is because the more electronegative halogen stabilizes the intermediate carbanion more effectively through an inductive effect. uomustansiriyah.edu.iq

In the absence of strong activating groups, nucleophilic aromatic substitution can proceed through an elimination-addition mechanism involving a highly reactive benzyne (B1209423) intermediate, particularly in the presence of a very strong base like sodium amide (NaNH2). chemistrysteps.compressbooks.pubgovtpgcdatia.ac.in This mechanism involves:

Elimination: The strong base abstracts a proton from the carbon atom ortho to the iodine. This is followed by the elimination of the iodide ion, forming a benzyne intermediate with a triple bond within the aromatic ring. chemistrysteps.compressbooks.pub

Addition: The nucleophile then adds to one of the carbons of the triple bond in the benzyne intermediate. Subsequent protonation yields the final substituted product. pressbooks.pub

Photoredox Catalysis for Aryl Iodide Functionalization

Visible-light photoredox catalysis has emerged as a powerful strategy for the formation of reactive radical intermediates under mild conditions. nih.govbeilstein-journals.org In the context of this compound, this approach is particularly relevant for the functionalization of the C(sp²)–I bond, which is typically less reactive than the α-bromo C(sp³)–Br bond under thermal nucleophilic conditions.

The carbon-iodine bond of the 4-iodophenyl group in this compound is an unactivated aryl iodide. Photoredox catalysis can facilitate its cleavage to form a carbon-centered aryl radical. nih.gov This process is typically initiated by a photocatalyst, such as an iridium complex (e.g., fac-[Ir(ppy)₃]), which becomes a potent reductant upon photoexcitation. nih.gov

The proposed mechanism involves a single electron transfer (SET) from the excited-state photocatalyst to the aryl iodide. nih.gov This transfer results in the formation of a radical anion, which then fragments to produce the desired aryl radical and an iodide anion. nih.gov This method is highly effective for cleaving unactivated C–I bonds, creating a pathway for subsequent bond-forming reactions. nih.govresearchgate.net The generation of the aryl radical under these mild conditions avoids the use of harsh reagents and high temperatures often required in traditional methods.

Table 1: Key Steps in Photocatalytic Aryl Radical Formation

| Step | Description |

|---|---|

| 1. Photoexcitation | The photocatalyst (PC) absorbs visible light to reach an excited state (PC*). |

| 2. Single Electron Transfer (SET) | The excited photocatalyst (PC*) transfers a single electron to the aryl iodide (Ar-I). |

| 3. Fragmentation | The resulting aryl iodide radical anion ([Ar-I]•⁻) fragments into an aryl radical (Ar•) and an iodide anion (I⁻). |

| 4. Catalyst Regeneration | The oxidized photocatalyst (PC⁺) is reduced back to its ground state to complete the catalytic cycle. |

To utilize the photogenerated aryl radical in cross-coupling reactions, dual catalytic systems, often combining a photoredox catalyst with a transition metal catalyst like nickel, have been developed. nih.govnih.gov This synergistic approach merges the radical-generating capability of photoredox catalysis with the bond-forming efficiency of nickel catalysis. acs.orgacs.org

In a typical Ir/Ni dual catalytic cycle for the cross-coupling of an aryl iodide, the process unfolds as follows:

The iridium photocatalyst generates the aryl radical from this compound as described previously.

Concurrently, a Ni(0) complex, the active form of the nickel catalyst, is maintained in the catalytic cycle.

The aryl radical is captured by the Ni(0) species to form a high-valent Ni(III) intermediate. acs.org

This Ni(III) complex then undergoes reductive elimination, forging a new bond between the aryl group and the coupling partner and regenerating a Ni(I) species. acs.org

The Ni(I) is subsequently reduced back to Ni(0) by the photoredox cycle, thus closing both catalytic loops. nih.gov

This dual catalytic strategy enables a wide range of C-C and C-heteroatom bond formations under exceptionally mild conditions, overcoming limitations of traditional cross-coupling methods. nih.govresearchgate.netorgsyn.orgnih.govnih.gov

Interplay of Electrophilic Centers: Alpha-Halogen and Carbonyl Carbon

This compound is a bifunctional molecule possessing two primary electrophilic sites: the α-carbon atom bonded to the bromine and the carbonyl carbon. wikipedia.orgmdpi.com The reactivity at these centers is influenced by the electronic effects of the adjacent functional groups. The carbonyl group's inductive effect enhances the polarity of the C-Br bond, increasing the electron deficiency at the α-carbon and making it highly susceptible to nucleophilic attack. nih.gov

Nucleophiles can attack either the carbonyl carbon (a 1,2-addition) or the α-carbon (an Sₙ2 substitution). nih.gov The preferred pathway depends on several factors, including the nature of the nucleophile, the solvent, and the reaction conditions. Hard nucleophiles tend to favor attack at the more polarized carbonyl carbon, while softer nucleophiles often prefer the Sₙ2 displacement at the α-carbon. The halogen itself is also considered a potential site for nucleophilic interaction. nih.gov

Rearrangement Reactions Involving Alpha-Haloketones (e.g., Favorskii Rearrangement)

Alpha-haloketones like this compound are classic substrates for the Favorskii rearrangement. numberanalytics.comnrochemistry.com This reaction involves the conversion of an α-haloketone to a carboxylic acid derivative upon treatment with a base. alfa-chemistry.compurechemistry.org For acyclic α-haloketones, this typically results in a rearranged carbon skeleton. nrochemistry.com

The most widely accepted mechanism proceeds through the formation of a cyclopropanone (B1606653) intermediate. alfa-chemistry.comwikipedia.org The process is initiated by a base abstracting an acidic α'-proton (from the methyl group in this case), leading to the formation of an enolate. numberanalytics.comwikipedia.org This enolate then undergoes an intramolecular Sₙ2 reaction, displacing the bromide to form a strained cyclopropanone ring. nrochemistry.com Subsequent nucleophilic attack by the base (e.g., hydroxide (B78521) or alkoxide) on the carbonyl carbon of the cyclopropanone opens the ring. This ring-opening occurs in a manner that yields the more stable carbanion, which is then protonated to give the final carboxylic acid or ester product. wikipedia.org

In cases where an enolizable α'-proton is absent, a quasi-Favorskii or pseudo-Favorskii rearrangement may occur via a semi-benzilic acid type mechanism. nrochemistry.comwikipedia.org

Enol and Enolate Chemistry in Reaction Pathways

The presence of α-hydrogens in this compound (on the methyl group) makes it amenable to enol and enolate formation, which is fundamental to its reactivity. libretexts.orgscribd.com In the presence of either an acid or a base, the ketone can exist in equilibrium with its enol tautomer. chemistrysteps.com

Under basic conditions, deprotonation of the α'-carbon generates an enolate ion. masterorganicchemistry.com This enolate is a powerful nucleophile, with electron density distributed between the α'-carbon and the carbonyl oxygen. masterorganicchemistry.com While it can react at either site, reactions with most electrophiles occur at the carbon atom. libretexts.org The formation of this enolate is the critical first step in reactions such as the Favorskii rearrangement and α-alkylation. wikipedia.orglibretexts.org

The acidity of the α'-protons is significantly increased by the inductive effect of the adjacent carbonyl group, facilitating enolate formation. scribd.com However, the introduction of the α-bromo substituent makes the remaining α-proton (if any were present on that carbon) even more acidic, a factor that can lead to polyhalogenation under certain basic conditions if not controlled. chemistrysteps.com

Derivatization Strategies and Synthetic Utility in Complex Molecule Construction

Building Block for Heterocyclic Compounds

The α-bromoketone functionality is a cornerstone for the synthesis of numerous heterocyclic systems. Through reactions with appropriate dinucleophilic partners, it enables the construction of aromatic rings containing nitrogen, sulfur, and oxygen atoms.

The most prominent method for synthesizing thiazole (B1198619) rings from α-haloketones is the Hantzsch thiazole synthesis. mdpi.com This reaction involves the condensation of an α-haloketone with a thioamide-containing compound. mdpi.com When 2-Bromo-1-(4-iodophenyl)propan-1-one reacts with a thioamide, it leads to the formation of a 2,4,5-trisubstituted thiazole.

The mechanism proceeds via a nucleophilic attack of the sulfur atom from the thioamide onto the carbon bearing the bromine atom, followed by an intramolecular cyclization and dehydration to yield the aromatic thiazole ring. mdpi.com

A significant variation of this synthesis is the reaction with thiourea (B124793) to produce 2-aminothiazoles, which are important pharmacophores in medicinal chemistry. researchgate.netijcce.ac.ir The reaction of this compound with thiourea provides a direct route to 2-amino-4-(4-iodophenyl)-5-methylthiazole. This reaction is typically carried out in a suitable solvent like ethanol. nih.gov The process follows the general Hantzsch mechanism, where the sulfur of thiourea acts as the nucleophile, leading to a thiazoline (B8809763) intermediate that tautomerizes to the final 2-aminothiazole (B372263) product. researchgate.net

Table 1: Hantzsch Thiazole Synthesis Overview

| Reactant 1 | Reactant 2 | Product Class | Key Feature |

|---|---|---|---|

| This compound | Thioamide | Substituted Thiazole | Formation of C-S and C-N bonds in one pot |

| This compound | Thiourea | 2-Aminothiazole | Direct route to a key medicinal scaffold |

Analogous to the thiazole synthesis, the Hantzsch pyrrole (B145914) synthesis provides a method for constructing substituted pyrroles. wikipedia.org This reaction involves the condensation of an α-haloketone, a β-ketoester, and ammonia (B1221849) or a primary amine. researchgate.net In this context, this compound serves as the α-haloketone component.

The reaction mechanism is initiated by the formation of an enamine from the β-ketoester and ammonia. wikipedia.org This enamine then acts as a nucleophile, attacking the α-carbon of this compound. Subsequent intramolecular cyclization and elimination of water lead to the formation of the highly substituted pyrrole ring. wikipedia.org This synthetic route is highly versatile, allowing for the introduction of various substituents onto the pyrrole core, depending on the choice of the β-ketoester. researchgate.netresearchgate.net

Oxazoles, isomeric structures to thiazoles containing an oxygen atom instead of sulfur, can also be synthesized from α-haloketones. The Robinson-Gabriel synthesis and related methods involve the reaction of an α-haloketone with an amide. In the case of this compound, reacting it with a primary amide would lead to an intermediate that, upon cyclization and dehydration, yields a 2,4,5-trisubstituted oxazole (B20620). This method provides a direct entry into oxazole systems bearing the functional 4-iodophenyl group at the 4-position, which is available for further synthetic transformations.

While the most common route to 1,2,3-triazoles is the 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne, α-bromoketones can also be precursors to triazole systems. beilstein-journals.orgnih.gov The reaction of this compound with an azide, such as sodium azide, would first lead to the formation of 2-azido-1-(4-iodophenyl)propan-1-one via nucleophilic substitution of the bromide. This α-azido ketone is a versatile intermediate. For instance, it can undergo a Staudinger reaction followed by intramolecular cyclization or react with other components to form various nitrogen-containing heterocycles. The synthesis of 1,4,5-trisubstituted 1,2,3-triazoles can be achieved through multi-component reactions where an α-azido ketone could be a plausible, transient intermediate. nih.gov

Cross-Coupling and Coupling Reactions

The aryl iodide moiety of this compound is a prime functional group for transition metal-catalyzed cross-coupling reactions. This allows for the formation of carbon-carbon and carbon-heteroatom bonds, significantly expanding the molecular complexity of the derivatives.

The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron species, typically a boronic acid or ester. wikipedia.orglibretexts.org The aryl iodide in this compound is highly reactive towards the oxidative addition step in the palladium catalytic cycle, making it an excellent substrate for this transformation. illinois.edu

The reaction involves three main steps:

Oxidative Addition : The palladium(0) catalyst inserts into the carbon-iodine bond of the substrate. libretexts.org

Transmetalation : The organic group from the boronic acid is transferred to the palladium(II) complex. libretexts.org

Reductive Elimination : The two organic fragments are coupled, forming the new C-C bond and regenerating the palladium(0) catalyst. libretexts.org

By coupling this compound with various aryl or vinyl boronic acids, a diverse range of biaryl or styrenyl ketones can be synthesized. nih.gov This reaction is known for its mild conditions and tolerance of a wide variety of functional groups, including the α-bromoketone moiety, which typically remains intact under standard Suzuki coupling conditions. nih.gov This allows for the synthesis of complex molecules where the newly formed biaryl structure can be further elaborated by reacting the α-bromoketone to form a heterocyclic ring, as described in section 4.1.

Table 2: Suzuki-Miyaura Coupling of the Aryl Iodide Moiety

| Coupling Partner | Product Type | Catalyst System (Typical) | Key Advantage |

|---|---|---|---|

| Arylboronic acid | Biaryl Ketone | Pd(PPh₃)₄, base (e.g., Na₂CO₃) | Creates complex biaryl structures |

| Vinylboronic acid | Styrenyl Ketone | Pd(OAc)₂, ligand, base | Introduces conjugated systems |

Carbon-Carbon Bond Forming Reactions (e.g., Asymmetric Alkylation)

The formation of carbon-carbon bonds at the α-position of the carbonyl group is a fundamental transformation in organic synthesis. For substrates like this compound, this can be achieved through reactions such as alkylation and arylation.

Asymmetric Alkylation: The direct asymmetric alkylation of ketones to create chiral centers is a challenging yet highly valuable transformation. nih.gov While general methods for the direct asymmetric alkylation of simple ketones remain an area of active research, several strategies have been developed that could potentially be applied to α-bromo ketones. nih.gov These include organocatalysis, phase-transfer catalysis, and transition-metal catalysis. nih.govbyu.edumdpi.com For instance, phase-transfer catalysts derived from cinchona alkaloids are widely used for the asymmetric alkylation of substrates with resonance-stabilizing groups. byu.edubuchler-gmbh.com

Recent advancements have demonstrated the nickel-catalyzed enantioselective direct α-alkylation of α-enolizable ketones using unactivated alkyl halides, highlighting a potential pathway for creating α-quaternary carbon stereocenters. nih.govorganic-chemistry.org Although this method does not directly use an α-bromo ketone as the substrate, it points towards the feasibility of transition-metal-catalyzed approaches.

Asymmetric Arylation: A related and significant carbon-carbon bond-forming reaction is α-arylation. A notable development is the stereoconvergent Negishi α-arylation of ketones. This method utilizes a nickel-catalyzed asymmetric cross-coupling of racemic secondary α-bromo ketones with arylzinc reagents. nih.gov This process occurs under mild conditions and allows for the generation of potentially labile tertiary stereocenters with high enantioselectivity. nih.gov Applying this methodology to this compound could provide a route to chiral α-aryl ketones.

Table 1: Examples of Catalytic Asymmetric C-C Bond Formation Relevant to α-Bromo Ketones

| Reaction Type | Catalyst System | Substrate Type | Product Type | Key Features |

|---|---|---|---|---|

| Asymmetric α-Arylation | NiCl₂·glyme / Chiral Pybox Ligand | Racemic secondary α-bromo ketones | α-Aryl ketones | Stereoconvergent, mild conditions (-30 °C) nih.gov |

| Asymmetric α-Alkylation | Nickel / Bimetallic Ligand | α-Enolizable ketones + Alkyl iodides | α-Quaternary ketones | High yields and good enantioselectivities organic-chemistry.org |

| Asymmetric α-Allylation | Organocatalyst (Imidazolidinone) | Cyclic ketones + Allyl silanes | α-Allylated ketones | SOMO (Singly Occupied Molecular Orbital) catalysis nih.govnih.gov |

| Phase-Transfer Alkylation | Cinchona Alkaloid Derivatives | α-Oxygenated aryl ketones | α-Alkylated α-oxygenated ketones | High yield and enantioselectivity byu.edu |

Carbon-Nitrogen Bond Forming Reactions

The α-bromo ketone functionality is a powerful electrophilic handle for the formation of carbon-nitrogen bonds, which is a cornerstone for the synthesis of a vast array of nitrogen-containing compounds, including many heterocycles. researchgate.net

The reaction of α-halo ketones with various nitrogen nucleophiles is a well-established method for constructing five- and six-membered heterocyclic rings. researchgate.net Primary amines, for example, can react with α-bromo ketones to form α-amino ketones, which can then undergo further reactions or serve as key intermediates. This reactivity is fundamental to classical syntheses like the Hantzsch pyrrole synthesis or the Feist-Benary furan (B31954) synthesis, which can sometimes be adapted for nitrogen-containing analogues.

The versatility of α-haloketones in heterocyclic synthesis is extensive, providing access to structures such as imidazoles, oxazoles, thiazoles, and their fused derivatives. The reaction typically proceeds via an initial nucleophilic substitution of the bromide by the nitrogen atom, followed by subsequent cyclization and dehydration steps. The iodophenyl group in this compound could also participate in subsequent cross-coupling reactions, further expanding its synthetic utility in building complex, polycyclic nitrogen-containing molecules.

Reactions with Diverse Nucleophiles (Oxygen, Nitrogen, and Sulfur Nucleophiles)

The electrophilic carbon bearing the bromine atom in this compound is susceptible to attack by a wide range of nucleophiles. The reactivity with oxygen, nitrogen, and sulfur nucleophiles is particularly important for the synthesis of various heterocyclic systems. researchgate.net

Oxygen Nucleophiles: Reactions with oxygen nucleophiles, such as carboxylates or phenoxides, can lead to the formation of α-acyloxy or α-aryloxy ketones. These products can be valuable intermediates for further transformations.

Nitrogen Nucleophiles: As discussed previously, nitrogen nucleophiles like primary and secondary amines, hydrazines, and hydroxylamines react readily to form C-N bonds. These reactions are pivotal for synthesizing a multitude of nitrogen-containing heterocycles. researchgate.net

Sulfur Nucleophiles: Sulfur nucleophiles, such as thiols, thiophenols, and thioamides, are also excellent partners for α-bromo ketones. These reactions lead to the formation of α-thio ketones and are key steps in the synthesis of sulfur-containing heterocycles like thiazoles (Hantzsch thiazole synthesis) and thiophenes.

The general reactivity pattern involves a nucleophilic substitution (SN2) reaction where the nucleophile displaces the bromide ion. The presence of the adjacent carbonyl group activates the α-carbon towards this substitution.

Preparation of Alpha,Beta-Unsaturated Carbonyl Compounds

Alpha,beta-unsaturated carbonyl compounds are highly valuable synthetic intermediates. A standard and effective method for their preparation is the dehydrobromination of α-bromo ketones. byu.edunih.govrsc.org This elimination reaction can be induced by treating the α-bromo ketone with a suitable base.

For a substrate like this compound, treatment with a non-nucleophilic, sterically hindered base such as pyridine (B92270) or lithium carbonate would facilitate an E2 elimination of hydrogen bromide (HBr). byu.edunih.govrsc.org The base abstracts a proton from the β-carbon, leading to the formation of a carbon-carbon double bond conjugated with the carbonyl group. This would yield 1-(4-iodophenyl)prop-1-en-1-one. The conjugation in the resulting enone system makes it a key precursor for Michael additions and Diels-Alder reactions.

Table 2: General Reaction Scheme for Dehydrobromination

| Starting Material | Reagent | Product | Reaction Type |

|---|

Utility in Grignard Reagent Chemistry

The reaction of α-halo ketones with Grignard reagents is more complex than a simple nucleophilic substitution at the α-carbon. Grignard reagents are strong nucleophiles and strong bases, leading to multiple potential reaction pathways. nih.gov

While direct SN2 displacement of the bromide by the Grignard reagent is generally not favored for alkyl halides, the primary interaction with an α-bromo ketone is the nucleophilic addition of the Grignard reagent to the electrophilic carbonyl carbon. nih.gov This initial addition forms a magnesium alkoxide intermediate.

Following this addition, an intramolecular SN2 reaction can occur where the newly formed alkoxide displaces the adjacent bromide, leading to the formation of an epoxide. Subsequent acidic workup would then open the epoxide ring. The regioselectivity of the epoxide opening would be influenced by steric and electronic factors, potentially leading to a mixture of isomeric halohydrins or rearranged products. This complex reaction sequence highlights the nuanced reactivity of α-bromo ketones with powerful organometallic reagents like Grignard reagents.

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a premier technique for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal integrations, and spin-spin coupling patterns, the precise structure of 2-Bromo-1-(4-iodophenyl)propan-1-one can be determined.

The ¹H NMR spectrum provides detailed information about the chemical environment of the hydrogen atoms in the molecule. The structure of this compound suggests three distinct sets of proton signals: two in the aromatic region and two in the aliphatic region.

Aromatic Protons: The 1,4-disubstituted (para) phenyl ring creates a symmetrical pattern, often referred to as an AA'BB' system, which typically resolves into two distinct doublets. The protons ortho to the electron-withdrawing carbonyl group (H-2' and H-6') are expected to be deshielded and appear at a lower field compared to the protons ortho to the iodine atom (H-3' and H-5'). libretexts.orglibretexts.org

Aliphatic Protons: The proton on the carbon bearing the bromine atom (H-2) is adjacent to a methyl group, resulting in a quartet signal (n+1 rule, where n=3). libretexts.org This proton is significantly deshielded by both the adjacent carbonyl group and the electronegative bromine atom, shifting its signal downfield. The terminal methyl protons (H-3) are adjacent to the single methine proton, leading to a doublet signal. compoundchem.com

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

|---|---|---|---|---|

| H-2', H-6' | ~ 7.85 | Doublet | 2H | ~ 8.4 |

| H-3', H-5' | ~ 7.70 | Doublet | 2H | ~ 8.4 |

| H-2 | ~ 5.25 | Quartet | 1H | ~ 6.7 |

A broadband proton-decoupled ¹³C NMR spectrum reveals each unique carbon atom in the molecule as a single peak. researchgate.net For this compound, nine distinct signals are anticipated.

Carbonyl Carbon: The ketone carbonyl carbon (C-1) is highly deshielded and is expected to have the largest chemical shift, typically appearing in the 190-200 ppm range.

Aromatic Carbons: Four signals are expected for the phenyl ring. The carbon directly attached to the iodine (C-4') will have a reduced chemical shift due to the heavy-atom effect. The carbon bonded to the carbonyl group (C-1') and the carbons ortho and meta to it (C-2'/C-6' and C-3'/C-5') will have distinct chemical shifts influenced by the substituents.

Aliphatic Carbons: The carbon bonded to bromine (C-2) will appear in the 40-50 ppm range, while the methyl carbon (C-3) will be the most upfield signal.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 (C=O) | ~ 195.5 |

| C-3'/C-5' | ~ 138.2 |

| C-1' | ~ 136.0 |

| C-2'/C-6' | ~ 130.1 |

| C-4' | ~ 102.0 |

| C-2 | ~ 45.3 |

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The key functional groups in this compound are the aryl ketone, the alkyl bromide, and the aryl iodide. The most characteristic absorption will be a strong, sharp peak for the carbonyl (C=O) stretch. Because the carbonyl is conjugated with the aromatic ring, its frequency is lowered relative to a saturated ketone. spectroscopyonline.comorgchemboulder.com Other significant absorptions include C-H stretches for both aromatic and aliphatic protons and various vibrations within the aromatic ring.

Table 3: Predicted IR Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | Aromatic | 3100 - 3000 | Medium-Weak |

| C-H Stretch | Aliphatic | 3000 - 2850 | Medium-Weak |

| C=O Stretch | Aryl Ketone | 1695 - 1685 | Strong |

| C=C Stretch | Aromatic Ring | 1600, 1485 | Medium |

| C-H Bend | Aromatic (p-subst.) | 850 - 810 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions. The molecular formula of the compound is C₉H₈BrIO, with a monoisotopic mass of approximately 350.87 Da.

A key feature in the mass spectrum will be the isotopic pattern of the molecular ion peak. The presence of one bromine atom, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 natural abundance, will result in two peaks of nearly equal intensity for the molecular ion (M⁺) and the M+2 ion. youtube.comyoutube.com

The molecule is expected to fragment in predictable ways, primarily through cleavage adjacent to the carbonyl group (alpha-cleavage). libretexts.orgyoutube.com The most likely fragmentation is the loss of the bromine atom or the cleavage of the C-C bond to form a stable 4-iodobenzoyl acylium ion, which is often the base peak.

Table 4: Predicted Mass Spectrometry Fragments for this compound

| Predicted m/z | Ion Fragment | Description |

|---|---|---|

| 350 / 352 | [C₉H₈BrIO]⁺ | Molecular Ion (M⁺, M+2) |

| 271 | [C₉H₈IO]⁺ | Loss of ·Br radical |

| 233 | [C₇H₄IO]⁺ | 4-iodobenzoyl cation (likely base peak) |

| 203 | [C₆H₄I]⁺ | 4-iodophenyl cation |

| 127 | [I]⁺ | Iodine cation |

X-ray Diffraction (XRD) for Solid-State Structural Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a crystalline solid. If suitable crystals of this compound can be grown, XRD analysis would provide unambiguous data on its molecular geometry and packing in the crystal lattice.

The data obtained would include:

Bond Lengths and Angles: Precise measurements of all interatomic distances and angles, confirming the connectivity and geometry of the molecule.

Conformation: The dihedral angles, particularly between the phenyl ring and the propanone side chain, would be determined.

Intermolecular Interactions: The analysis would reveal how molecules pack in the crystal, identifying non-covalent interactions such as halogen bonding (involving the bromine or iodine atoms), dipole-dipole interactions from the carbonyl group, or π-π stacking of the aromatic rings. This information is crucial for understanding the supramolecular chemistry of the compound.

While a specific crystal structure for this compound is not publicly available, studies on similar halophenyl ketones often reveal significant intermolecular halogen and π-stacking interactions that influence their solid-state properties. wardresearchlab.comresearchgate.net

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the investigation of molecular systems. DFT calculations are employed to determine the electronic structure of a molecule, from which a vast array of properties can be derived. For 2-Bromo-1-(4-iodophenyl)propan-1-one, DFT would serve as the foundational method for geometry optimization, electronic property analysis, and reactivity prediction.

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. Using DFT methods, such as the B3LYP functional with an appropriate basis set, the molecule's geometry is adjusted to find the minimum energy conformation on the potential energy surface. This process yields crucial data on bond lengths, bond angles, and dihedral angles.

For this compound, this analysis would precisely define the spatial relationship between the iodophenyl ring and the bromo-propanone side chain. Key parameters of interest would include the C-I and C-Br bond lengths, the carbonyl C=O bond length, and the torsion angle describing the rotation of the propanone group relative to the aromatic ring. These optimized geometric parameters are fundamental for understanding the molecule's steric and electronic properties.

| Parameter | Description |

|---|---|

| Bond Length (C-I) | The distance between the carbon atom of the phenyl ring and the iodine atom. |

| Bond Length (C-Br) | The distance between the alpha-carbon of the propanone chain and the bromine atom. |

| Bond Length (C=O) | The length of the carbonyl double bond. |

| Bond Angle (C-C(O)-C) | The angle formed by the carbon backbone of the propanone group. |

| Dihedral Angle (I-C-C-C(O)) | The torsional angle defining the orientation of the carbonyl group relative to the iodinated phenyl ring. |

Frontier Molecular Orbital (FMO) theory is a critical application of molecular orbital theory for describing chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy of the HOMO is related to the molecule's ionization potential, and the LUMO energy is related to its electron affinity. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more easily excitable and thus more reactive. For this compound, DFT calculations would provide the energies of these orbitals and map their electron density distributions, revealing which parts of the molecule are most involved in electron donation and acceptance.

| Parameter | Symbol | Significance |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | Indicates the molecule's capacity to donate electrons. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Indicates the molecule's capacity to accept electrons. |

| HOMO-LUMO Energy Gap | ΔE = ELUMO - EHOMO | Correlates with chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. researchgate.net |

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals obtained from a DFT calculation into a more intuitive picture of localized bonds and lone pairs, closely resembling a Lewis structure. NBO analysis provides detailed insights into the charge distribution across the molecule by calculating natural atomic charges.

Furthermore, it quantifies interactions between filled (donor) and empty (acceptor) orbitals, which are key to understanding intramolecular stability and charge transfer. For this compound, NBO analysis would reveal the nature of the C-I and C-Br bonds, the hybridization of the atoms, and the delocalization of electron density from lone pairs on the oxygen, bromine, and iodine atoms into antibonding orbitals within the molecule.

DFT is a powerful tool for mapping the potential energy surface of a chemical reaction, allowing for the prediction of reaction mechanisms. By calculating the energies of reactants, products, and intermediates, a reaction pathway can be charted. A crucial aspect of this is the location of transition states—the highest energy points along the reaction coordinate.

For this compound, this could be applied to predict its behavior in nucleophilic substitution reactions, where the bromine atom is a potential leaving group. Computational studies could model the approach of a nucleophile, calculate the activation energy required to reach the transition state, and thus predict the reaction's feasibility and kinetics.

Molecular Dynamics Simulations

While DFT calculations typically focus on static, minimum-energy structures, molecular dynamics (MD) simulations provide a view of the molecule's behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of conformational changes, solvent effects, and intermolecular interactions in a dynamic environment. An MD simulation of this compound, potentially in a solvent like water or an organic solvent, would reveal its flexibility, average conformation, and how it interacts with surrounding molecules, offering a more realistic picture of its behavior in solution.

Reactivity Descriptors (e.g., Fukui Functions, Average Local Ionization Energy)

Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors. These indices are calculated from the molecule's electronic structure and help predict how and where a molecule will react.

Fukui functions are local reactivity descriptors that indicate the most likely sites for nucleophilic, electrophilic, or radical attack. researchgate.netmdpi.com By analyzing the change in electron density as an electron is added or removed, the Fukui function identifies specific atoms that are most susceptible to attack.

Global reactivity descriptors can also be calculated from HOMO and LUMO energies, including:

Chemical Potential (μ): Measures the escaping tendency of electrons from a system.

Chemical Hardness (η): Measures the resistance to a change in electron distribution.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

| Descriptor | Formula | Chemical Significance |

|---|---|---|

| Chemical Potential | μ ≈ (EHOMO + ELUMO) / 2 | Describes the tendency of electrons to escape from the molecule. |

| Chemical Hardness | η ≈ (ELUMO - EHOMO) / 2 | Indicates resistance to charge transfer. |

| Electrophilicity Index | ω = μ2 / 2η | Measures the propensity of the species to accept electrons. |

| Fukui Function | f(r) | Identifies the most reactive sites within the molecule for specific types of attack. |

Thermodynamic Properties from Computational Methods

Computational chemistry offers a powerful avenue for investigating the thermodynamic properties of molecules, providing insights into their stability, reactivity, and potential behavior in chemical reactions. For the compound this compound, computational methods can be employed to predict key thermodynamic parameters. While specific experimental and computational studies on this particular molecule are not extensively available in public literature, the principles and methodologies for such an analysis are well-established. These theoretical calculations are crucial for understanding the molecule's energetic landscape.

Detailed research findings from computational studies would typically involve the use of various theoretical models to calculate the fundamental thermodynamic properties of this compound. The primary properties of interest include the standard enthalpy of formation (ΔH°f), standard molar entropy (S°), and Gibbs free energy of formation (ΔG°f). These values provide a quantitative measure of the molecule's stability and the energy changes associated with its formation from its constituent elements in their standard states.

The calculation of these properties often utilizes quantum mechanical methods such as Density Functional Theory (DFT) or ab initio methods like Møller-Plesset perturbation theory (MP) and Coupled Cluster (CC) theory. The choice of method and the basis set is critical for obtaining accurate results that correlate well with experimental data, should it become available. For a molecule containing heavy atoms like iodine and bromine, relativistic effects may also need to be considered in high-accuracy calculations.

The significance of these calculated thermodynamic properties is multifaceted. The enthalpy of formation provides a direct measure of the molecule's stability. A more negative value indicates greater stability. The entropy is a measure of the disorder or randomness of the system and is important for understanding the temperature dependence of chemical processes. The Gibbs free energy of formation combines the effects of enthalpy and entropy and is the ultimate indicator of a compound's thermodynamic stability at a given temperature and pressure. It can also be used to predict the spontaneity of reactions involving the compound.

Below is an interactive data table that outlines the key thermodynamic properties that would be determined for this compound through computational methods and their significance.

| Thermodynamic Property | Symbol | Description | Significance in Computational Studies |

| Enthalpy of Formation | ΔH°f | The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. | Indicates the thermodynamic stability of the molecule. A lower (more negative) value suggests greater stability. |

| Standard Molar Entropy | S° | A measure of the randomness or disorder of one mole of the compound at a standard state. | Important for determining the temperature-dependent contribution to the Gibbs free energy and understanding the molecule's degrees of freedom. |

| Gibbs Free Energy of Formation | ΔG°f | The change in free energy when one mole of the compound is formed from its constituent elements in their standard states. | The most definitive measure of thermodynamic stability under constant temperature and pressure. A negative value indicates a thermodynamically stable compound relative to its elements. |

| Heat Capacity | Cₚ | The amount of heat required to raise the temperature of one mole of the compound by one degree Celsius at constant pressure. | Provides information on how the internal energy of the molecule changes with temperature. |

These computational approaches provide a robust framework for characterizing the thermodynamic landscape of this compound, offering predictive insights that can guide further experimental research and application.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 2-Bromo-1-(4-iodophenyl)propan-1-one?

- Answer : The synthesis typically involves bromination of a precursor ketone. For analogs with halogenated aryl groups, brominating agents like N-bromosuccinimide (NBS) in the presence of a catalyst (e.g., benzoyl peroxide) under controlled temperatures (0–25°C) are effective . Continuous flow reactors are recommended to enhance yield and safety during exothermic bromination steps . Purification via column chromatography using non-polar solvents (e.g., hexane/ethyl acetate) ensures high purity (>95%).

Q. How is the molecular structure of this compound characterized?

- Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Using SHELX software (e.g., SHELXL for refinement), bond lengths and angles are calculated to confirm stereochemistry . For example, in brominated aryl ketones, the C-Br bond length typically ranges from 1.89–1.92 Å, and the ketone C=O bond is ~1.21 Å .

Q. What safety precautions are necessary during handling?

- Answer : Due to bromine’s volatility and potential skin/eye irritation, use fume hoods, nitrile gloves, and safety goggles. Store at 2–8°C in amber glass to prevent photodegradation. Disposal should follow halogenated waste protocols .

Advanced Research Questions

Q. How do substituents on the phenyl ring influence reactivity and biological activity?

- Answer : Substituents like iodine (electron-withdrawing) enhance electrophilicity at the ketone group, facilitating nucleophilic attacks (e.g., in enzyme inhibition). Comparative studies show:

| Substituent | Reactivity (Relative Rate) | Bioactivity (IC₅₀) |

|---|---|---|

| -I (4-iodo) | 1.5× faster than -Cl | 12 µM (enzyme X) |

| -NO₂ | 2.0× faster than -I | 8 µM (enzyme X) |

| -OCH₃ | 0.5× slower than -I | >50 µM |

| Iodine’s large atomic radius also increases steric hindrance, affecting binding affinity . |

Q. What experimental strategies resolve contradictions in crystallographic data?

- Answer : Discrepancies in unit cell parameters or thermal motion can arise from twinning or disorder. Use SHELXD for twin detection and refine with TWIN/BASF commands in SHELXL . High-resolution data (≤1.0 Å) and Hirshfeld surface analysis improve accuracy for halogen-bonding networks .

Q. How can computational methods predict reaction pathways for this compound?

- Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level models bromination kinetics. Transition state analysis reveals that iodine’s electron-withdrawing effect lowers the activation energy (ΔG‡) for nucleophilic substitution by 15–20 kJ/mol compared to methoxy-substituted analogs .

Methodological Considerations

Q. What techniques validate enzyme inhibition mechanisms involving this compound?

- Answer : Surface Plasmon Resonance (SPR) measures binding kinetics (ka/kd) to target enzymes. Coupled with Michaelis-Menten assays, SPR confirms competitive inhibition (e.g., Ki = 5.3 µM for hyaluronidase) . Molecular docking (AutoDock Vina) aligns with crystallographic data to identify key halogen-bond interactions .

Q. How are regioselectivity challenges addressed in derivative synthesis?

- Answer : Directed ortho-metalation (DoM) using LDA (Lithium Diisopropylamide) at −78°C ensures selective functionalization of the iodophenyl ring. For example, Suzuki-Miyaura coupling at the 4-position achieves >90% yield with Pd(PPh₃)₄ catalysts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.